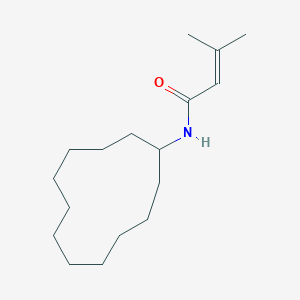![molecular formula C22H32N2O2 B4960225 (2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EMD-386088 and is a selective dopamine D1 receptor agonist.
作用機序
The mechanism of action of (2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine is not fully understood. However, it is known to be a selective dopamine D1 receptor agonist, which means that it activates dopamine D1 receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in the reward system of the brain. Activation of dopamine D1 receptors is associated with increased motivation, attention, and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine have been extensively studied. It has been shown to increase dopamine release in the prefrontal cortex, which is associated with improved cognitive function. It has also been shown to increase the release of acetylcholine in the hippocampus, which is associated with improved memory function.
実験室実験の利点と制限
(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine has several advantages for lab experiments. It is a selective dopamine D1 receptor agonist, which means that it can be used to study the role of dopamine in various physiological and pathological conditions. However, it also has some limitations. It is a complex compound that requires a lengthy synthesis process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of (2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine. One direction is to study its potential therapeutic applications in the treatment of cognitive impairments associated with various neurological and psychiatric disorders. Another direction is to study its potential applications in the treatment of drug addiction and depression. Further research is also needed to understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more efficient synthesis methods for this compound could help to reduce the cost and time required for lab experiments.
In conclusion, (2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine is a complex chemical compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications in the treatment of various neurological and psychiatric disorders, and its mechanism of action is associated with improved cognitive and memory function. However, further research is needed to understand its potential side effects and to develop more efficient synthesis methods for lab experiments.
合成法
The synthesis of (2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine is a complex process that involves several steps. The first step involves the synthesis of 2-ethoxybenzyl chloride, which is then reacted with 1-[(5-methyl-2-furyl)methyl]-4-piperidinyl)methanol to obtain the intermediate product. The intermediate product is then reacted with methylamine to obtain the final product, (2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine.
科学的研究の応用
(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating cognitive impairments associated with schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has also been shown to have potential applications in the treatment of drug addiction and depression.
特性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-4-25-22-8-6-5-7-20(22)16-23(3)15-19-11-13-24(14-12-19)17-21-10-9-18(2)26-21/h5-10,19H,4,11-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAITZGLHVIOIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C)CC2CCN(CC2)CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)
![N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride](/img/structure/B4960153.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4960196.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)


![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)
